molecular formula C25H23N5O5S B14281092 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- CAS No. 126485-25-4

2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)-

Cat. No.: B14281092
CAS No.: 126485-25-4
M. Wt: 505.5 g/mol
InChI Key: DPOVPFFSXNZGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- is a complex organic compound known for its unique structure and properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- typically involves multiple steps, starting with the preparation of the naphthalenesulfonic acid derivative. The process includes diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium dithionite, leading to the cleavage of the azo bond.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in the formation of aromatic amines.

Scientific Research Applications

2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its bioactive properties.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and cosmetics.

Mechanism of Action

The mechanism of action of 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- involves its interaction with specific molecular targets and pathways. The azo groups in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. These interactions may affect various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
  • 6-Amino-4-hydroxy-3-((4-(sulfomethyl)phenyl)azo)-2-naphthalenesulfonic acid disodium salt
  • 6-Amino-4-hydroxy-3-((4-(phenylazo)-1-naphthyl)azo)-2-naphthalenesulfonic acid sodium salt

Uniqueness

What sets 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties, stability, and reactivity.

Properties

CAS No.

126485-25-4

Molecular Formula

C25H23N5O5S

Molecular Weight

505.5 g/mol

IUPAC Name

6-amino-4-hydroxy-3-[(4-phenyldiazenyl-2-propoxyphenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C25H23N5O5S/c1-2-12-35-22-15-19(28-27-18-6-4-3-5-7-18)10-11-21(22)29-30-24-23(36(32,33)34)13-16-8-9-17(26)14-20(16)25(24)31/h3-11,13-15,31H,2,12,26H2,1H3,(H,32,33,34)

InChI Key

DPOVPFFSXNZGFR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.